

# The Pharmacology of Dipraglurant: A Negative Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Dipraglurant (also known as ADX48621) is an orally administered, small molecule belonging to the imidazopyridine class of organic compounds.[1] It functions as a highly selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] [3] Developed by Addex Therapeutics, dipraglurant's primary clinical application under investigation is the treatment of Levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD).[4] LID is a debilitating movement disorder that arises from long-term levodopa therapy. By modulating excessive glutamate signaling in the basal ganglia, dipraglurant aims to alleviate these involuntary movements without compromising the anti-parkinsonian benefits of levodopa.

# Mechanism of Action: Modulating Glutamate Signaling

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic terminals of neurons in brain regions such as the striatum, cortex, and hippocampus. It plays a crucial role in modulating neuronal excitability and synaptic plasticity.



Under normal physiological conditions, the binding of the neurotransmitter glutamate to the orthosteric site of mGluR5 activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which mediates various downstream cellular responses.

**Dipraglurant** functions as a negative allosteric modulator. It does not compete with glutamate for its binding site. Instead, it binds to a distinct, allosteric site located within the transmembrane domain of the mGluR5 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate the G-protein upon glutamate binding. Consequently, the entire downstream signaling cascade is attenuated, leading to a reduction in excessive glutamate-mediated neuronal activity, which is implicated in the pathophysiology of LID.



Click to download full resolution via product page

Caption: mGluR5 signaling pathway and modulation by **Dipraglurant**.

# Pharmacological Data In Vitro Pharmacology

**Dipraglurant** is a potent and selective mGluR5 NAM. In vitro studies using recombinant human mGluR5 receptors have determined its half-maximal inhibitory concentration (IC50) to be  $21 \pm$ 



#### 1 nM.

| Parameter | Value     | Receptor/System                      | Reference |
|-----------|-----------|--------------------------------------|-----------|
| IC50      | 21 ± 1 nM | Recombinant human<br>mGlu5 receptors |           |
| IC50      | 45 ± 2 nM | Recombinant rat<br>mGlu5 receptors   |           |

Table 1: In Vitro Potency of **Dipraglurant**.

## **Preclinical Pharmacology & Pharmacokinetics**

Preclinical studies in rodent models have demonstrated the efficacy of **dipraglurant** in various behavioral tests relevant to both motor and non-motor symptoms of Parkinson's disease. It has shown antiparkinsonian, anxiolytic, antidepressant, and anticompulsive-like effects. Importantly, these effects are observed at doses that do not cause motor impairment. In a macaque model of PD, **dipraglurant** reduced the severity of LID without diminishing the efficacy of levodopa.

Pharmacokinetic studies in rats show that **dipraglurant** is rapidly absorbed after oral administration, reaching maximum concentrations (Cmax) in both plasma and cerebrospinal fluid (CSF) approximately 0.5 hours after dosing. This demonstrates that the compound readily crosses the blood-brain barrier.



| Animal Model                         | Species | Doses (p.o.)          | Key Findings                                                      | Reference |
|--------------------------------------|---------|-----------------------|-------------------------------------------------------------------|-----------|
| Haloperidol-<br>Induced<br>Catalepsy | Rat     | 1, 3, 10, 30<br>mg/kg | Dose- dependently reduced catalepsy (antiparkinsonian effect)     |           |
| Vogel Conflict-<br>Drinking Test     | Rat     | 1, 3, 10 mg/kg        | Increased punished licks (anxiolytic effect)                      |           |
| Forced Swim<br>Test                  | Mouse   | 30, 50 mg/kg          | Dose- dependently reduced immobility time (antidepressant effect) |           |
| Forced Swim<br>Test                  | Rat     | 3, 10, 30 mg/kg       | Dose- dependently reduced immobility time (antidepressant effect) | _         |
| Marble Burying<br>Test               | Mouse   | 10, 30 mg/kg          | Decreased number of buried marbles (anticompulsive effect)        | _         |
| MPTP-Induced<br>Dyskinesia           | Macaque | N/A                   | Reduced severity of LID                                           | -         |

Table 2: Summary of Preclinical In Vivo Efficacy of  ${\bf Dipraglurant}.$ 



| Paramet<br>er     | Route | Dose     | Cmax<br>(Plasma<br>) | Tmax<br>(Plasma<br>) | Cmax<br>(CSF) | Tmax<br>(CSF) | Referen<br>ce |
|-------------------|-------|----------|----------------------|----------------------|---------------|---------------|---------------|
| Pharmac okinetics | p.o.  | 10 mg/kg | ~1000<br>ng/mL       | 0.5 h                | ~20<br>ng/mL  | 0.5 h         |               |

Table 3: Pharmacokinetic Profile of **Dipraglurant** in Rats.

## Clinical Pharmacology & Pharmacokinetics

**Dipraglurant** has been evaluated in several clinical trials. Phase I studies in healthy volunteers confirmed its safety, tolerability, and pharmacokinetic profile. A Phase 1 PET (Positron Emission Tomography) study was conducted to measure mGluR5 receptor occupancy in 12 healthy adults. The results showed dose-proportional receptor binding, with an optimal range for anti-dyskinetic effect estimated to be between 50% and 70% occupancy.

A Phase IIa, double-blind, placebo-controlled study in 76 PD patients with moderate to severe LID demonstrated a good safety and tolerability profile. The trial met its primary objective and also showed statistically significant reductions in LID severity.



| Study                          | Population                   | Doses                                                                             | Key Findings                                                                                                                                                                                        | Reference |
|--------------------------------|------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 1 PET<br>Study           | 12 Healthy<br>Volunteers     | 100 mg, 200 mg,<br>300 mg (single<br>dose)                                        | Receptor Occupancy: 27% (100mg), 44.4% (200mg), 53.5% (300mg). Good correlation between plasma concentration and receptor occupancy.                                                                |           |
| Phase IIa<br>(NCT01336088)     | 76 PD patients<br>with LID   | Titrated from<br>50mg once daily<br>to 100mg three<br>times daily over<br>28 days | Primary Outcome (Safety): Good safety and tolerability profile. Secondary Outcome (Efficacy): Statistically significant reduction in LID severity (mAIMS score) on Day 1 (50mg) and Day 14 (100mg). |           |
| Phase IIb/III<br>(NCT04857359) | ~140 PD patients<br>with LID | 150 mg/day for 1<br>week, then 300<br>mg/day for 11<br>weeks                      | Primary Endpoint: Change in Unified Dyskinesia Rating Scale (UDysRS). Study was stopped due                                                                                                         |           |



to slow recruitment.

Table 4: Summary of Clinical Trial Data for **Dipraglurant**.

The most frequently reported adverse events in clinical trials have been dizziness, nausea, fatigue, and a transient worsening of dyskinesia between doses.

# Experimental Protocols Radioligand Binding Assay for mGluR5 NAMs

This in vitro assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

### Methodology:

- Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) engineered to express the mGluR5 receptor, or from rat brain tissue.
- Incubation: A constant concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP) is incubated with the prepared membranes.
- Competition: Increasing concentrations of the unlabeled test compound (e.g., dipraglurant)
  are added to the incubation mixture. The test compound competes with the radioligand for
  the allosteric binding site.
- Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is



then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.



Click to download full resolution via product page

Caption: Experimental workflow for a radioligand binding assay.

## **Haloperidol-Induced Catalepsy Test in Rats**



This in vivo behavioral model is used to assess the potential antiparkinsonian effects of a compound.

#### Methodology:

- Animal Acclimation: Rats are acclimated to the testing environment.
- Induction of Catalepsy: Animals are pre-treated with haloperidol (e.g., 1 mg/kg, i.p.), a
  dopamine D2 receptor antagonist that induces a cataleptic state, mimicking parkinsonian
  akinesia.
- Drug Administration: Following haloperidol administration, animals receive the test compound (**dipraglurant** at various doses, p.o.) or a vehicle control.
- Catalepsy Assessment: At specific time intervals post-drug administration, catalepsy is
  measured. A common method is the "bar test," where the rat's forepaws are placed on a
  horizontal bar raised a few centimeters off the surface. The time it takes for the rat to remove
  both paws from the bar is recorded. A longer duration indicates a greater cataleptic state.
- Data Analysis: The time spent in the cataleptic posture is compared between the drugtreated groups and the vehicle control group to determine if the test compound significantly reduces cataleptic behavior.

# **Development and Clinical Progression**

The development of **dipraglurant** follows a standard pharmaceutical pipeline, progressing from initial discovery and preclinical evaluation to phased clinical trials designed to establish its safety and efficacy in humans.





Click to download full resolution via product page

Caption: Logical progression of **Dipraglurant**'s development.

## Conclusion

**Dipraglurant** is a potent and selective mGluR5 negative allosteric modulator with a well-characterized pharmacological profile. Its mechanism of action, which involves dampening excessive glutamatergic signaling in the basal ganglia, provides a strong rationale for its



development as a treatment for Levodopa-induced dyskinesia in Parkinson's disease. Preclinical data have consistently demonstrated its efficacy in relevant animal models of both motor and non-motor symptoms. Clinical trials have confirmed a favorable safety profile and have provided evidence of efficacy in reducing the severity of dyskinesia in patients. While further large-scale clinical validation is necessary, **dipraglurant** represents a promising therapeutic agent targeting a non-dopaminergic pathway to address a significant unmet need in the management of Parkinson's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Dipraglurant drug meets endpoints: Addex reports Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator Dipraglurant on Motor and Non-Motor Symptoms of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipraglurant | ALZFORUM [alzforum.org]
- To cite this document: BenchChem. [The Pharmacology of Dipraglurant: A Negative Allosteric Modulator of mGluR5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607126#pharmacology-of-dipraglurant-as-an-mglur5-nam]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com